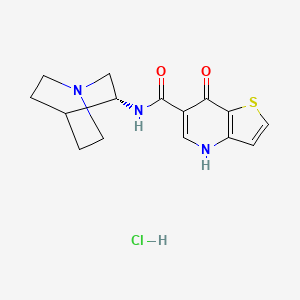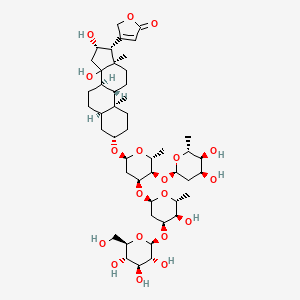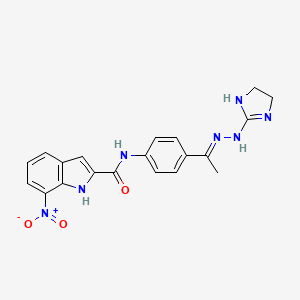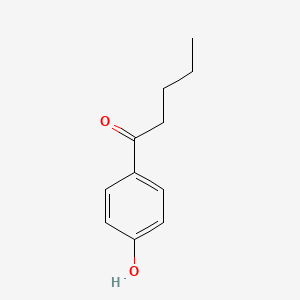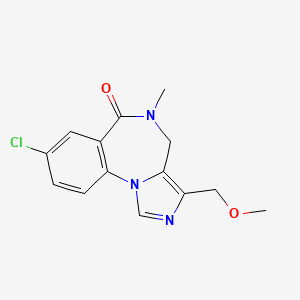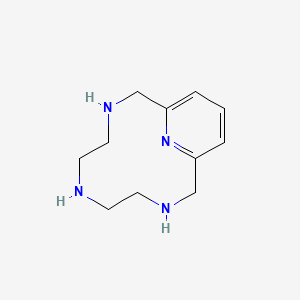
Pyridarone
Vue d'ensemble
Description
La pyridarone est un composé hétérocyclique dont la structure comprend un cycle pyridine fusionné à une partie benzofurane. Ce composé a suscité un intérêt en raison de ses activités pharmacologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La pyridarone peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction du 2-(pyridin-4-ylméthoxy)benzaldéhyde avec du tert-butylate de potassium dans du N,N-diméthylformamide à 80 °C pendant 3 heures. Le mélange réactionnel est ensuite refroidi, et le produit est précipité par ajout d'eau glacée, suivie d'une recristallisation dans l'éthanol .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires, mais optimisées pour obtenir des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : La pyridarone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des sels de pyridinium.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés dihydropyridine correspondants.
Substitution : La this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote du cycle pyridine.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sels de pyridinium, les dérivés de la dihydropyridine et diverses pyridines substituées.
Applications De Recherche Scientifique
La pyridarone a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Les dérivés de la this compound ont montré un potentiel en tant qu'agents antimicrobiens et anticancéreux.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de nouveaux médicaments, en particulier pour les troubles cardiovasculaires et neurologiques.
Industrie : La this compound est utilisée dans la production de produits agrochimiques et comme précurseur de divers produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. La this compound peut inhiber certaines enzymes et certains récepteurs, ce qui entraîne ses effets pharmacologiques. Par exemple, elle peut inhiber les enzymes cyclooxygénases, réduisant ainsi l'inflammation et la douleur. De plus, la this compound peut moduler les canaux ioniques et les récepteurs neurotransmetteurs, contribuant à ses effets thérapeutiques potentiels dans les troubles neurologiques .
Composés similaires :
Pyridine : Un composé hétérocyclique basique dont la structure est similaire à celle de la this compound, mais sans la partie benzofurane.
Pyrazole : Un autre hétérocycle contenant de l'azote avec des activités biologiques diverses.
Pyrimidine : Un cycle à six chaînons contenant deux atomes d'azote, couramment trouvé dans les acides nucléiques.
Unicité de la this compound : La structure unique de la this compound, combinant un cycle pyridine avec une partie benzofurane, lui confère des propriétés pharmacologiques distinctes. Cette fusion renforce son potentiel en tant qu'échafaudage polyvalent pour le développement de médicaments, offrant un éventail plus large d'activités biologiques par rapport à ses homologues plus simples .
Mécanisme D'action
The mechanism of action of pyridarone involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, this compound can modulate ion channels and neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Pyridine: A basic heterocyclic compound with a structure similar to pyridarone but without the benzofuran moiety.
Pyrazole: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrimidine: A six-membered ring containing two nitrogen atoms, commonly found in nucleic acids.
Uniqueness of this compound: this compound’s unique structure, combining a pyridine ring with a benzofuran moiety, imparts distinct pharmacological properties. This fusion enhances its potential as a versatile scaffold for drug development, offering a broader range of biological activities compared to its simpler counterparts .
Propriétés
IUPAC Name |
4-(1-benzofuran-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTULKCVKOMQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220630 | |
| Record name | Pyridarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-04-3 | |
| Record name | 4-(2-Benzofuranyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridarone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L91231V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





